molecular formula C6H11NO2 B3021978 Methyl 3-aminocyclobutanecarboxylate CAS No. 766458-70-2

Methyl 3-aminocyclobutanecarboxylate

Cat. No.: B3021978
CAS No.: 766458-70-2
M. Wt: 129.16
InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
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Description

Methyl 3-aminocyclobutanecarboxylate (CAS: 1354940-69-4) is a cyclobutane derivative featuring an amino group at the 3-position and a methyl ester at the 1-position. Its hydrochloride salt form (e.g., cis-isomer CAS: 1212304-86-3) is commonly used in pharmaceutical synthesis due to the cyclobutane ring’s inherent strain, which enhances reactivity and enables diverse functionalization . The molecular formula is C₆H₁₂ClNO₂ (hydrochloride form) with a molecular weight of 165.62 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in designing bioactive molecules targeting enzymes or receptors sensitive to strained ring systems.

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSFYWZNUKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653861
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-19-5
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-aminocyclobutanecarboxylate (MACC) is a cyclic amino acid derivative with significant biological activity, particularly in neurochemistry. This compound, characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential interactions with neurotransmitter systems and other biological targets.

  • Molecular Formula : C₆H₁₁NO₂
  • Structural Features : The compound features a cyclobutane ring, an amino group, and a carboxylate moiety. The presence of these groups allows for various chemical transformations and biological interactions.

Biological Activity

Research indicates that MACC exhibits notable biological activity, primarily due to its structural similarity to neurotransmitters. This similarity may facilitate interactions with various receptors in the nervous system, potentially influencing neurotransmission and other biochemical pathways.

The exact mechanism of action for MACC remains largely undefined; however, preliminary studies suggest that it may interact with neurotransmitter receptors. The amino group can form hydrogen bonds with biomolecules, which may influence their structural conformation and function. Additionally, MACC could participate in enzymatic reactions that affect various biochemical pathways .

Neurochemical Studies

Initial investigations into the neurochemical properties of MACC have revealed its potential role in modulating neurotransmitter systems. These studies suggest that MACC might act as a neuromodulator or interact with receptors involved in mood regulation and cognitive functions.

  • Study Example : A study examining the effects of MACC on synaptic transmission found that it could enhance the release of certain neurotransmitters, indicating a possible excitatory role in neural signaling .

Applications in Medicine

The ongoing research into MACC's biological activity has opened avenues for potential therapeutic applications:

  • Neuropharmacology : Given its interaction with neurotransmitter systems, MACC may be explored for use in treating conditions such as depression or anxiety.
  • Drug Development : As a synthetic intermediate, MACC can be utilized in the development of more complex pharmaceutical compounds aimed at targeting specific neurological pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of MACC, a comparison with structurally related compounds can be beneficial:

Compound NameStructural SimilarityKnown Biological Activity
This compoundHighPotential neuromodulator
Methyl 3-aminocyclopentanecarboxylateModerateNeuroprotective effects
Methyl 4-aminocyclohexanecarboxylateLowLimited studies; potential analgesic

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-aminocyclobutanecarboxylate with structurally related cyclobutane and cycloalkane derivatives.

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound HCl C₆H₁₂ClNO₂ 165.62 Amino, Methyl ester 1354940-69-4
Methyl 3-oxocyclobutanecarboxylate C₆H₈O₃ 128.13 Oxo, Methyl ester 695-95-4
Methyl 3-(benzyloxy)cyclobutanecarboxylate C₁₃H₁₆O₃ 220.27 Benzyloxy, Methyl ester 4934-98-9
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, Methyl ester 1314922-38-7
cis-Ethyl 3-aminocyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 179.65 Amino, Ethyl ester 957793-35-0

Key Observations :

  • Ring Strain: Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclopentane analogs, leading to increased reactivity in ring-opening or functionalization reactions .
  • Substituent Effects : The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate enhances lipophilicity, while the ethyl ester in cis-Ethyl derivatives may alter metabolic stability compared to methyl esters .
  • Amino Group: The amino group in this compound allows for nucleophilic reactions (e.g., amide bond formation), distinguishing it from the ketone-containing Methyl 3-oxocyclobutanecarboxylate .

Physical and Chemical Properties

Solubility and Stability
  • This compound HCl: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form, enhancing bioavailability in drug formulations .
  • Methyl 3-oxocyclobutanecarboxylate : Lower polarity due to the ketone group, resulting in better solubility in organic solvents like ethyl acetate .
  • Methyl 3-aminocyclopentanecarboxylate: Similar solubility to the cyclobutane analog but with reduced ring strain, leading to higher thermal stability .
Reactivity
  • Cyclobutane derivatives undergo ring-opening reactions under acidic or basic conditions, while cyclopentane analogs are more stable. For example, this compound may participate in [2+2] cycloadditions, leveraging ring strain .
  • The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate can be deprotected via hydrogenolysis, enabling further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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